{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol
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Overview
Description
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[b]furan ring system with a methoxy group and a methanol group attached. It is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentane derivative with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}(phenyl)methanol: A similar compound with a phenyl group instead of a methanol group.
Hexahydro-2H-cyclopenta[b]furan derivatives: Other derivatives with different substituents on the cyclopenta[b]furan ring.
Uniqueness
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
(6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLYWXIIMCUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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